Butylphosphine

Cross-coupling Homogeneous catalysis Palladium

Butylphosphine encompasses a family of organophosphorus compounds with the general formula C₄H₉PH₂, including n-butylphosphine (CAS 1732-74-7) and tert-butylphosphine (CAS 2501-94-2). These primary phosphines are characterized by their strong nucleophilic properties, high reactivity, and ability to act as ligands in transition metal complexes.

Molecular Formula C4H11P
Molecular Weight 90.10 g/mol
Cat. No. B8573194
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButylphosphine
Molecular FormulaC4H11P
Molecular Weight90.10 g/mol
Structural Identifiers
SMILESCCCCP
InChIInChI=1S/C4H11P/c1-2-3-4-5/h2-5H2,1H3
InChIKeyDLIJPAHLBJIQHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butylphosphine: A Versatile Organophosphorus Building Block for Catalysis and Semiconductor Doping


Butylphosphine encompasses a family of organophosphorus compounds with the general formula C₄H₉PH₂, including n-butylphosphine (CAS 1732-74-7) and tert-butylphosphine (CAS 2501-94-2). These primary phosphines are characterized by their strong nucleophilic properties, high reactivity, and ability to act as ligands in transition metal complexes . They are primarily utilized as precursors in metalorganic chemical vapor deposition (MOCVD) for phosphorus doping of III-V semiconductors, and as ligands in homogeneous catalysis for cross-coupling reactions [1]. The tert-butyl isomer, in particular, has been recognized as a less hazardous alternative to toxic phosphine gas in electronic applications [2].

Butylphosphine Isomers and Derivatives: Why Structural Nuances Dictate Performance and Prevent Simple Substitution


Substituting one butylphosphine isomer or derivative for another is not trivial due to significant differences in steric bulk, electronic properties, and reactivity that critically impact performance. For instance, the compact tert-butyl group in tert-butylphosphine (cone angle ~182° for the tri-substituted analog) [1] provides a unique combination of steric protection and electron donation that is distinct from the linear n-butyl chain in n-butylphosphine, which offers less steric hindrance and different solubility characteristics. In MOCVD applications, the choice between n-butylphosphine and sec-butylphosphine directly influences the extent of undesirable pre-reactions with trimethylindium, with sec-butylphosphine exhibiting significantly more problematic polymer formation [2]. These structural and electronic disparities necessitate careful selection based on the specific application's requirements, as a seemingly similar analog may lead to inferior yields, unwanted side reactions, or compromised material purity.

Quantitative Differentiation of Butylphosphine Derivatives in Key Applications


Superior Catalytic Performance of Di(1-adamantyl)-n-butylphosphine over Triphenylphosphine in Cross-Coupling

In a palladium-catalyzed carbonylation reaction, the use of di(1-adamantyl)-n-butylphosphine (BuPAd2) as a ligand resulted in an 88% yield, outperforming the commonly used triphenylphosphine (PPh3) which provided an 84% yield under identical conditions [1]. This demonstrates the enhanced activity of the bulky, electron-rich n-butylphosphine derivative.

Cross-coupling Homogeneous catalysis Palladium

Tri-n-butylphosphine Drastically Outperforms Triphenylphosphine in Specific Organic Transformations

In a model reaction, tributylphosphine (PBu3) provided a 66% yield, while the classical ligand triphenylphosphine (PPh3) gave a dramatically lower yield of just 4% [1]. This stark contrast highlights the superior nucleophilicity and basicity of the trialkylphosphine for certain transformations where PPh3 is essentially inactive.

Organocatalysis Synthetic methodology Phosphine reagents

tert-Butylphosphine (TBP) as a Safer, High-Performance Phosphorus Precursor for MOCVD

High-performance InP JFETs were successfully fabricated using tertiary-butylphosphine (TBP) as a safer alternative to highly toxic phosphine gas (PH3). Devices with a 1 µm gate length achieved record high fT and fmax values of 15 GHz and 35 GHz, respectively, demonstrating that the use of TBP does not compromise device performance [1].

MOCVD Semiconductor fabrication III-V materials

Reduced Pre-Reaction with n-Butylphosphine Compared to sec-Butylphosphine in MOCVD

A study on InP MOCVD precursors found that at room temperature, an undesirable pre-reaction occurs between sec-butylphosphine and trimethylindium (TMIn), forming a clear, viscous, involatile liquid. For n-butylphosphine, a similar reaction is observed but to a much lesser extent [1]. This indicates that n-butylphosphine offers a better process window and reduces the risk of reactor contamination compared to its sec-isomer.

MOCVD Precursor chemistry InP growth

Unique Reactivity of Di-1-adamantyl-n-butylphosphine in Annulative Dimerization

In a specific annulative chloroaryl dimerization reaction, the use of di(1-adamantyl)-n-butylphosphine as a ligand afforded an 82% yield of the desired fused product [1]. This is a noteworthy achievement, as the source notes that typically, where this phosphine compound is successful, nine other phosphines fail.

Cross-coupling Annulative dimerization Specialty chemicals

Optimal Deployment of Butylphosphine Compounds Based on Quantified Performance Advantages


Fine Chemical and Pharmaceutical Synthesis: High-Yield Cross-Couplings with Di(1-adamantyl)-n-butylphosphine

For the synthesis of complex pharmaceutical intermediates and fine chemicals via palladium-catalyzed carbonylation or amination of aryl chlorides, di(1-adamantyl)-n-butylphosphine (cataCXium® A) is the preferred ligand. Its ability to deliver yields of 82-88% [REFS-1, REFS-2], often in challenging transformations where other ligands fail, directly translates to lower manufacturing costs and higher throughput. Its air and moisture stability also simplifies handling and storage compared to more sensitive phosphines [3].

Organocatalysis: Enabling Transformations with Tri-n-butylphosphine

In specific organocatalytic reactions, such as certain β-lactone syntheses or 1,4-addition reactions, tri-n-butylphosphine is the catalyst of choice. Its superior nucleophilicity and basicity allow it to achieve yields as high as 66% in transformations where the common ligand triphenylphosphine is almost completely ineffective (4% yield) [4]. This makes it an enabling reagent for developing novel, more efficient synthetic routes.

Semiconductor Fabrication: Safe and Reliable Doping with tert-Butylphosphine (TBP)

For the growth of III-V semiconductor layers (e.g., InP, InAlGaP) in MOCVD processes, tertiarybutylphosphine (TBP) offers a compelling alternative to highly toxic and pyrophoric phosphine gas. As demonstrated by the fabrication of high-performance InP JFETs with record fmax of 35 GHz, TBP provides a safer handling profile without compromising the electronic quality of the final device [5]. This reduces the costs and hazards associated with gas handling infrastructure and safety protocols.

Academic Research: Exploring Novel Reactivity with Specialized Butylphosphine Ligands

In fundamental research aimed at discovering new chemical transformations, the unique steric and electronic properties of ligands like di(1-adamantyl)-n-butylphosphine are indispensable. Their ability to facilitate unprecedented annulative dimerization reactions, as seen with an 82% yield of a novel fused product [2], highlights their value in pushing the boundaries of organic synthesis and materials science.

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